Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-Diisocyanatocaproate can be synthesized through the reaction of lysine methyl ester with phosgene . The reaction typically involves the use of an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate groups .
Industrial Production Methods
In industrial settings, the production of Methyl 2,6-Diisocyanatocaproate involves large-scale reactions under controlled conditions to ensure high purity and yield . The process includes the use of specialized equipment to handle toxic reagents like phosgene safely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
Mechanism of Action
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene Diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene Diphenyl Diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Methyl 2,6-Diisocyanatocaproate is unique due to its biocompatibility and specific application in medical and surgical adhesives . Unlike other diisocyanates, it is particularly suited for applications requiring biocompatibility and minimal toxicity .
Properties
CAS No. |
45158-78-9 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
AYLRODJJLADBOB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
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